molecular formula C11H8NO2S- B098201 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 17228-99-8

2-(4-methylphenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No. B098201
CAS RN: 17228-99-8
M. Wt: 218.25 g/mol
InChI Key: MTVWIZYQYPRZGZ-UHFFFAOYSA-M
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Description

2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, commonly referred to as MTCA, is an organic compound belonging to the thiazole family. It is a white crystalline solid with a melting point of approximately 93.5 °C. MTCA is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. Its unique properties make it an ideal starting material for the synthesis of a variety of compounds.

Scientific Research Applications

Synthesis and Biological Activities

A study involving the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are structurally related to 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, demonstrated their fungicidal and antivirus activities. These compounds exhibited good fungicidal activity at 50 μg/mL against six fungi and showed promising activity against Tobacco mosaic virus (TMV) in vivo at 100 μg/mL, highlighting their potential in fungi and virus control (Fengyun et al., 2015).

Antibacterial Action and Docking Studies

In another study, N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked to 1,3-thiazole, structurally similar to this compound, were found to have antibacterial action. These compounds displayed significant anti-tubercular activity against Mycobacterium tuberculosis H37RV, with some showing better activity than the reference drug Isoniazide (Nagaladinne, Hindustan, & Nayakanti, 2020).

Development of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, related to the compound , have been used to create a new class of constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking secondary structures of proteins, offering insights into protein design and structural biology (Mathieu et al., 2015).

Crystal Structure Analysis

Studies on compounds like febuxostat, which contain the thiazole ring similar to this compound, contribute to understanding the crystal structures of these molecules. This knowledge is crucial in the field of crystallography and materials science (Wu, Hu, Gu, & Tang, 2015).

Corrosion Inhibition

Thiazole-based derivatives have been explored as potential corrosion inhibitors for mild steel, indicating their application in industrial chemistry. These compounds have shown effective protection of steel surfaces, highlighting their significance in corrosion science (Chaitra, Shetty Mohana, & Tandon, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid involves the reaction of 4-methylbenzenethiol with α-bromoacetic acid to form 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid.", "Starting Materials": [ "4-methylbenzenethiol", "α-bromoacetic acid" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzenethiol in a suitable solvent.", "Step 2: Add α-bromoacetic acid to the solution.", "Step 3: Heat the reaction mixture at a suitable temperature for a suitable time.", "Step 4: Allow the reaction mixture to cool and then filter the precipitate.", "Step 5: Wash the precipitate with a suitable solvent and dry it to obtain the desired product." ] }

CAS RN

17228-99-8

Molecular Formula

C11H8NO2S-

Molecular Weight

218.25 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-6H,1H3,(H,13,14)/p-1

InChI Key

MTVWIZYQYPRZGZ-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)[O-]

Pictograms

Irritant

solubility

29.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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